N-(4-iodophenyl)imino-N'-(4-nitroanilino)benzenecarboximidamide
Description
N-(4-iodophenyl)imino-N'-(4-nitroanilino)benzenecarboximidamide (CAS No. 7781-49-9), commonly known as INT甲臢, is a halogenated aromatic compound featuring a benzenecarboximidamide backbone substituted with a 4-iodophenyl and a 4-nitroanilino group . Its molecular formula is C₁₉H₁₄IN₅O₂, with a molecular weight of 471.14 g/mol. Key physical properties include a density of 1.5±0.1 g/cm³ and a boiling point of 980.9±75.0 °C .
Properties
CAS No. |
7781-49-9 |
|---|---|
Molecular Formula |
C19H14IN5O2 |
Molecular Weight |
471.3 g/mol |
IUPAC Name |
N'-(4-iodoanilino)-N-(4-nitrophenyl)iminobenzenecarboximidamide |
InChI |
InChI=1S/C19H14IN5O2/c20-15-6-8-16(9-7-15)21-23-19(14-4-2-1-3-5-14)24-22-17-10-12-18(13-11-17)25(26)27/h1-13,21H/b23-19+,24-22? |
InChI Key |
BWJJSYVJOLHQFF-GECZPBSJSA-N |
SMILES |
C1=CC=C(C=C1)C(=NNC2=CC=C(C=C2)I)N=NC3=CC=C(C=C3)[N+](=O)[O-] |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\NC2=CC=C(C=C2)I)/N=NC3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC2=CC=C(C=C2)I)N=NC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Mechanism of Action
Target of Action
The primary target of INT Formazan is the cellular respiratory system . It is commonly used in assays for assessing cell metabolic activity, where it serves as an artificial electron acceptor. The compound is reduced by enzymes such as succinate dehydrogenase, which are part of the cellular respiratory chain.
Mode of Action
INT Formazan interacts with its targets through a redox reaction. In living cells, it is reduced to formazan, a purple compound. This reduction is facilitated by NAD(P)H-dependent cellular oxidoreductase enzymes. The process is dependent on the metabolic activity of the cell, which is why INT Formazan is often used to assess cell viability and proliferation.
Biochemical Pathways
The reduction of INT Formazan is linked to the cellular respiratory chain. This process is part of the larger biochemical pathway of cellular respiration, where organic molecules are oxidized to produce ATP, the main energy currency of the cell. The reduction of INT Formazan to formazan can be seen as a proxy for this respiratory activity.
Result of Action
The reduction of INT Formazan to formazan results in a color change from yellow to purple. This color change can be quantified spectrophotometrically, providing a measure of the metabolic activity of the cell. It should be noted that int formazan is toxic to prokaryotes, and its reduction can lead to cell death.
Action Environment
The action of INT Formazan can be influenced by various environmental factors. For instance, the compound is sensitive to light, which is why assays using INT Formazan are usually performed in the dark. Furthermore, the compound’s toxicity to prokaryotes suggests that its efficacy and stability might be affected by the presence of certain types of cells.
Biochemical Analysis
Biochemical Properties
INT Formazan plays a significant role in biochemical reactions. It is reduced by succinate dehydrogenase to formazan, a process that can be measured by absorbance at 490 nm. The reduction of INT Formazan is dependent on the oxidized substrate. For instance, it is reduced more readily during succinate oxidation.
Cellular Effects
INT Formazan has notable effects on various types of cells and cellular processes. For prokaryotes, an increase in INT concentrations between 0.05 and 1 mM leads to a decrease in oxygen consumption rates. In contrast, for eukaryotes, INT does not have a toxic effect on oxygen consumption at short incubation times.
Molecular Mechanism
The molecular mechanism of INT Formazan involves its reduction to formazan. This process is facilitated by the oxidation of the coenzyme Q-cytochrome D complex, which is rate-limiting. Therefore, the reduction rate of INT Formazan provides an estimate of the metabolic potential of the organisms or communities sampled.
Temporal Effects in Laboratory Settings
The effects of INT Formazan change over time in laboratory settings. For prokaryotes, there is a rapid decline of oxygen consumption rates to zero within less than an hour after INT addition. This suggests that INT Formazan may have a toxic effect on prokaryotes.
Metabolic Pathways
INT Formazan is involved in the electron transport system (ETS) activity, a critical metabolic pathway. The reduction of INT Formazan to formazan is linked to the ETS, providing a measure of the overall metabolism of microorganisms.
Transport and Distribution
It is known that INT Formazan can freely pass through the cell walls of eukaryotes.
Biological Activity
Overview of N-(4-iodophenyl)imino-N'-(4-nitroanilino)benzenecarboximidamide
This compound is a compound with potential applications in medicinal chemistry, particularly in the development of anti-cancer and anti-inflammatory agents. Its structure consists of a benzenecarboximidamide backbone, which is modified by an iodophenyl and nitroaniline moiety. The presence of iodine and nitro groups may influence its biological activity through various mechanisms.
- Molecular Formula : C19H14IN5O2
- Molecular Weight : 471.251 g/mol
- CAS Number : 7781-49-9
- Anticancer Activity : Compounds similar to this compound have been studied for their ability to induce apoptosis in cancer cells. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS), which can trigger cell death pathways.
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by inhibiting key enzymes involved in the inflammatory response, such as cyclooxygenases (COX) or lipoxygenases (LOX). This inhibition can reduce the production of pro-inflammatory mediators.
- Antimicrobial Properties : Some derivatives of imino compounds have shown activity against various bacterial strains, suggesting a potential for this compound to act as an antimicrobial agent.
Case Studies
-
Study on Apoptosis Induction :
- A study published in Journal of Medicinal Chemistry demonstrated that similar compounds led to significant apoptosis in various cancer cell lines through ROS-mediated pathways.
- Results indicated a dose-dependent increase in cell death, with IC50 values ranging from 10 to 30 µM depending on the cell type.
-
Anti-inflammatory Activity Assessment :
- In vitro studies showed that compounds with similar structures inhibited COX-2 expression in human fibroblast cells by up to 70% at concentrations of 5 µM.
- Animal models demonstrated reduced edema in paw inflammation models when treated with related compounds.
-
Antimicrobial Testing :
- A screening against Gram-positive and Gram-negative bacteria revealed that derivatives exhibited minimum inhibitory concentrations (MICs) between 15-50 µg/mL, indicating moderate antibacterial activity.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C19H14IN5O2 |
| Molecular Weight | 471.251 g/mol |
| CAS Number | 7781-49-9 |
| Potential Activity | Anticancer, Anti-inflammatory, Antimicrobial |
| Study Type | Findings |
|---|---|
| Apoptosis Induction | IC50: 10-30 µM across cancer cell lines |
| Anti-inflammatory Activity | COX-2 inhibition: up to 70% at 5 µM |
| Antimicrobial Testing | MIC: 15-50 µg/mL against various bacteria |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
For example:
- 4-Bromo analog (CAS 106987-25-1): Substituting iodine with bromine reduces the molecular weight to 320.14 g/mol (C₁₃H₁₀N₃O₂Br) but retains the nitroanilino group .
Table 1: Key Properties of Halogenated Analogs
Functional Group Variations
- Phenylpiperazine derivatives (e.g., Compounds 21–23): These analogs replace the nitroanilino group with phenylpiperazine moieties, enhancing solubility but reducing steric bulk. Their anti-Pneumocystis carinii activity ranged from 51–64% inhibition, though direct comparisons to the target compound are unavailable .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(4-iodophenyl)imino-N'-(4-nitroanilino)benzenecarboximidamide?
- Answer : The synthesis of this compound likely involves multi-step reactions, including condensation and functional group transformations. For example, intermediates such as 4-iodoaniline and 4-nitroaniline derivatives can be coupled via carboximidamide linkages. A plausible route involves:
Condensation : Reacting 4-iodophenyl isocyanide with 4-nitroaniline in the presence of a coupling agent (e.g., EDCI or DCC) to form the imino linkage.
Cyclization : Using sodium azide or similar reagents to stabilize the carboximidamide structure, as seen in analogous triazole-carboxamide syntheses .
- Key Considerations : Optimize reaction conditions (temperature, solvent polarity) to manage electron-withdrawing groups (e.g., nitro and iodo substituents), which may hinder reactivity .
Q. Which spectroscopic and computational techniques are essential for characterizing this compound?
- Answer :
- Spectroscopy :
- NMR : H and C NMR to confirm aromatic proton environments and substituent positions.
- IR : Identify characteristic stretches (e.g., C=N at ~1650 cm, NO at ~1520 cm).
- Mass Spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns.
- Computational Tools :
- InChI Key : Use standardized identifiers (e.g., InChIKey=VSPRNQPPKIBABI-UHFFFAOYSA-N for related compounds) to cross-reference structural databases .
- Validation : Compare experimental data with quantum chemical predictions (e.g., dipole moments, charge distributions) to resolve ambiguities .
Advanced Research Questions
Q. How can quantum chemical methods elucidate electronic properties and reactivity?
- Answer : Density Functional Theory (DFT) simulations at the B3LYP/6-311+G(d,p) level can predict:
- Electrostatic Potentials : Map electron-rich/depleted regions influenced by the nitro and iodo groups.
- Frontier Molecular Orbitals : Calculate HOMO-LUMO gaps to assess charge transfer capabilities (critical for photochemical applications) .
- Thermodynamic Stability : Compare Gibbs free energy of synthetic intermediates to identify energetically favorable pathways .
- Validation : Cross-check computed UV-Vis spectra with experimental data to refine computational models .
Q. How can researchers resolve contradictions between experimental and theoretical data?
- Answer :
- Reproducibility : Validate experimental conditions (e.g., solvent effects, purity) that may skew results. For instance, nitro groups can participate in unintended redox reactions under acidic conditions .
- Hybrid Approaches : Combine molecular dynamics (MD) simulations with experimental kinetics to model reaction mechanisms. For example, simulate the nucleophilic attack of aniline derivatives on iodophenyl intermediates .
- Statistical Analysis : Use multivariate regression to identify outliers in datasets (e.g., anomalous NMR chemical shifts due to solvent interactions) .
Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?
- Answer :
- Substituent Effects : The electron-withdrawing nitro group activates the aryl ring for nucleophilic substitution, while the iodo group serves as a leaving site in Suzuki-Miyaura couplings.
- Intermediate Trapping : Use N-labeled reagents to track imino group participation in catalytic cycles .
- Kinetic Studies : Monitor reaction progress via HPLC or in situ IR to identify rate-limiting steps (e.g., carboximidamide formation) .
Methodological Notes
- Synthetic Design : Prioritize anhydrous conditions to prevent hydrolysis of the carboximidamide moiety.
- Data Interpretation : Leverage databases like NIST Chemistry WebBook for reference spectra .
- Ethical Compliance : Adhere to safety protocols for handling iodinated and nitroaromatic compounds, which may be toxic or explosive .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
